2,4-Diaminopyrimidine 3-N-Oxide Monohydrate
Description
Properties
Molecular Formula |
C4H8N4O2 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
3-hydroxy-2-iminopyrimidin-4-amine;hydrate |
InChI |
InChI=1S/C4H6N4O.H2O/c5-3-1-2-7-4(6)8(3)9;/h1-2,6,9H,5H2;1H2 |
InChI Key |
NQLPBDQUFYYJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N)N=C1)O)N.O |
Origin of Product |
United States |
Preparation Methods
Cyclization Approach from Guanidine and 3-Oxopropionitrile
A recent patented method describes the preparation of 2,4-diaminopyrimidine oxide by cyclizing 3-oxopropionitrile with guanidine under oxidizing conditions. This approach directly forms the pyrimidine ring with the N-oxide functionality incorporated during the oxidation step, streamlining the synthesis in fewer steps and improving overall efficiency.
Stepwise Preparation Methods
Starting Material Preparation: 2,4-Diaminopyrimidine Intermediates
The majority of synthetic methods begin with the preparation of 2,4-diaminopyrimidine or its derivatives, often starting from cytosine, isocytosine, or uracil. These precursors undergo chlorination or halogenation reactions to install reactive sites for further substitution.
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Cytosine | Phosphorus oxychloride, triethylamine | 35-82°C, 4 h | 4-Amino-2-chloropyrimidine | 89.5 | 98.9% |
| Isocytosine | Phosphorus pentachloride | 55-108°C, 6 h | 2-Amino-4-chloropyrimidine | 93.1 | 95.4% |
| Uracil | Phosphorus oxychloride | 105-108°C, 8 h | 2,4-Dichloropyrimidine | 95.7 | 99.1% |
Nucleophilic Substitution and Amination
The chlorinated pyrimidine intermediates undergo nucleophilic substitution with ammonia or amines to install amino groups at the 2 and 4 positions. This step is typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl pyrrolidone (NMP), which facilitate substitution and improve yields.
Protection of Amino Groups via Urea Derivatives
To selectively oxidize the pyrimidine ring at the 3-position, one amino group is often protected by reaction with an isocyanate, forming a urea derivative. This protection step prevents undesired side reactions during oxidation and increases the selectivity and yield of the N-oxide product.
- Reaction of 2,4-diaminopyrimidine with alkyl isocyanates (R-N=C=O, where R = alkyl with 1-6 carbons) yields mono-urea derivatives.
- These derivatives are more readily oxidized at the 3-position to form N-oxides.
This strategy is detailed in European patent EP0304648B1, which emphasizes the importance of protecting groups in achieving high yields and purity.
Oxidation to N-Oxide
The key step in the synthesis is the oxidation of the pyrimidine ring nitrogen at the 3-position to form the N-oxide. This is typically achieved using peracid oxidants such as:
- Metachloroperbenzoic acid (MCPBA)
- Hydrogen peroxide in the presence of formic acid or acetic acid
Oxidation is usually carried out in chlorinated solvents (e.g., dichloromethane) or dioxane at temperatures ranging from 0 to 70 °C, often optimized between 35 and 65 °C to balance reaction rate and selectivity.
| Oxidant | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Metachloroperbenzoic acid | Dichloromethane | 35-65 | Several hours | Quantitative | Preferred for mono-urea derivatives |
| Hydrogen peroxide + acid | Dichloromethane/Dioxane | 0-70 | Variable | Quantitative | Excess H2O2 2-5 eq. used |
Deprotection and Isolation of the Final Product
After oxidation, the protective urea group is removed by treatment with strong bases such as potassium hydroxide or sodium methoxide. This step regenerates the free amino groups at positions 2 and 4 while retaining the N-oxide functionality.
The final product, 2,4-diaminopyrimidine 3-N-oxide, is then isolated, often as the monohydrate form, by crystallization or slurry in solvents like n-heptane to improve purity and facilitate handling.
Alternative Synthetic Routes
Hydrazine Substitution Route
Some literature reports the use of hydrazine monohydrate to substitute halogenated pyrimidine intermediates, forming hydrazone derivatives that can be further transformed into 2,4-diaminopyrimidine derivatives. This method is less common for direct N-oxide preparation but relevant for related pyrimidine chemistry.
Multi-Step Functionalization via Iodination and Suzuki Coupling
Advanced synthetic routes involve multi-step functionalization of 2,4-diaminopyrimidine cores, including iodination and Suzuki cross-coupling reactions to install substituents at other ring positions. These methods are more applicable to derivative synthesis rather than the parent 3-N-oxide compound but demonstrate the chemical versatility of the core structure.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Starting material halogenation | Chlorination/halogenation | Phosphorus oxychloride, phosphorus pentachloride | 85-96 | High purity intermediates by HPLC |
| Amination | Nucleophilic substitution | Ammonia or amines in DMSO, DMF, or NMP | 77-93 | Efficient substitution at 2,4 positions |
| Amino group protection | Urea formation | Alkyl isocyanates (R-N=C=O) | Quantitative | Protects amino groups for selective oxidation |
| Oxidation | N-oxide formation | MCPBA, H2O2 + acid in DCM or dioxane | Quantitative | Selective oxidation at 3-position |
| Deprotection | Base treatment | KOH, NaOMe | Quantitative | Regenerates free amines |
| Isolation | Crystallization/slurry | n-Heptane or similar solvent | High purity | Obtains monohydrate form |
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to 2,4-diaminopyrimidine under specific conditions.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives of 2,4-diaminopyrimidine.
Reduction: 2,4-diaminopyrimidine.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various pyrimidine derivatives.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Primarily used in hair loss treatments to promote hair growth and reduce shedding.
Industry: Utilized in the formulation of hair care and skin care products
Mechanism of Action
The exact mechanism of action of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate in hair loss treatment is not fully understood. it is believed to work by increasing the blood flow to hair follicles, thereby promoting hair growth. The compound may also interact with specific molecular targets and pathways involved in hair growth regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystal Structure and Hydrogen Bonding
Key comparisons with other diaminopyrimidine derivatives and hydrates:
Key Observations :
- The R₂²(8) homosynthon is a recurring motif in diaminopyrimidine salts, but its stability varies with counterion and hydration .
- Hydration (mono- vs. dihydrate) significantly alters H-bonding patterns and solubility. For example, the chloride dihydrate in exhibits higher aqueous solubility than the oxide monohydrate.
Functional and Supramolecular Differences
Zwitterionic vs. Ionic Salts :
- This compound: Zwitterionic nature reduces reliance on external counterions, favoring surfactant-like behavior .
- Trimethoprim (TMP) Sulfonates : Ionic salts (e.g., TMP benzenesulfonate) rely on sulfonate anions for charge balance, forming extended H-bonded networks with water .
Hydration Effects :
Thermodynamic and Solubility Data
Research Findings and Implications
- Crystal Engineering : The R₂²(8) motif is a versatile tool for designing supramolecular architectures, though anion choice and hydration critically influence outcomes .
- Surfactant Applications: The zwitterionic nature of the oxide monohydrate suggests utility in formulations requiring pH-stable surfactants .
Biological Activity
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate is a derivative of the pyrimidine family, notable for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C4H8N4O2·H2O. The structure features two amino groups at positions 2 and 4 on the pyrimidine ring, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antiviral Activity : The compound has shown promising antiviral effects against certain strains of influenza viruses. In studies, it demonstrated a significant reduction in viral load in infected models.
- Anticancer Properties : Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, particularly breast cancer (MDA-MB-231) and thyroid cancer (TPC-1) cells. It has been observed to induce apoptosis and inhibit cell proliferation effectively.
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cancer progression, such as Focal Adhesion Kinase (FAK) and matrix metalloproteinases (MMPs).
Antiviral Studies
In a study assessing the antiviral efficacy of this compound against influenza viruses:
- Viral Load Reduction : The compound achieved more than a 2-log reduction in viral load in mouse models after administration at a dose of 40 mg/kg for three consecutive days.
- Mechanism of Action : The antiviral effect was attributed to direct inhibition of viral replication within host cells .
Anticancer Activity
The anticancer properties were evaluated through various assays:
- Cell Proliferation Inhibition : It exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .
- Selectivity : The compound showed a significant selectivity index with minimal effects on non-cancerous MCF10A cells, suggesting a favorable therapeutic window .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | High |
| MCF10A (Non-cancerous) | >2 | Low |
Enzyme Inhibition
The compound's ability to inhibit key enzymes was also assessed:
- FAK Inhibition : It demonstrated potent inhibition of FAK with an IC50 value of 35 nM, which is critical for cancer cell migration and invasion .
- MMP Inhibition : Significant inhibition of MMP-2 and MMP-9 was observed, further supporting its potential as an anticancer agent .
Case Study 1: Influenza Treatment
In vivo studies conducted on mice infected with influenza virus A/WSN/33 demonstrated that treatment with this compound led to:
- Survival Benefit : Increased survival rates in treated mice compared to control groups.
- Reduced Lung Viral Load : Histological analysis revealed fewer viral particles in lung tissues post-treatment.
Case Study 2: Breast Cancer Model
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells:
Q & A
Basic Research Question: What are the recommended synthetic routes and characterization methods for 2,4-diaminopyrimidine 3-N-oxide monohydrate?
Methodological Answer:
The compound is synthesized via oxidation of 2,4-diaminopyrimidine using agents like hydrogen peroxide under controlled acidic conditions. Post-synthesis, crystallization in aqueous media yields the monohydrate form. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and purity. For example, the NH protons resonate as broad singlets in DMSO- .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for research-grade material) .
- X-ray Diffraction (XRD) : To resolve the monohydrate structure, identifying hydrogen-bonded water molecules and lattice parameters (e.g., bond angles like O–H···N interactions at ~109°) .
Advanced Research Question: How can crystallographic data contradictions arise during structural refinement of this compound, and how are they resolved?
Methodological Answer:
Discrepancies in crystallographic data (e.g., unexpected bond lengths or thermal displacement parameters) often stem from:
- Partial hydrolysis or impurities : Older reagent batches may introduce hydrated species, altering diffraction patterns .
- Hydrogen bonding variability : Graph-set analysis (e.g., using Etter’s formalism) helps identify patterns like or motifs, which may conflict with initial symmetry assumptions .
Resolution Tools :
Basic Research Question: What are the key reactivity patterns of this compound under varying pH conditions?
Methodological Answer:
The compound exhibits pH-dependent reactivity:
- Acidic Conditions : Protonation of the N-oxide group enhances electrophilic substitution at the pyrimidine ring (e.g., nitration at the 5-position) .
- Basic Conditions : Deprotonation of NH groups facilitates nucleophilic attacks, forming Schiff bases with aldehydes .
Monitoring Methods :- UV-Vis Spectroscopy : Track shifts in λ during reactions (e.g., ~270 nm for protonated vs. ~290 nm for deprotonated forms) .
- Mass Spectrometry : Confirm intermediate adducts (e.g., [M+H] at m/z 127) .
Advanced Research Question: How do researchers address contradictions in biological activity data for ULK1/2 inhibition studies involving this compound?
Methodological Answer:
Discrepancies in IC values or selectivity profiles may arise from:
- Hydration State Variability : The monohydrate form’s stability in buffer solutions affects solubility and bioavailability .
- Assay Conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) can alter inhibition kinetics .
Validation Strategies :- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm target engagement.
- Crystallographic Fragment Screening : Co-crystallize with ULK1/2 to resolve binding modes and water-mediated interactions .
Basic Research Question: What role does this compound play in prebiotic chemistry hypotheses?
Methodological Answer:
It is proposed as a precursor to cytosine and uracil in prebiotic RNA models. Experimental validation involves:
- Hydrolytic Studies : Heating at 80°C in aqueous buffer (pH 7.4) yields cytosine (via deamination) and uracil (via oxidation), monitored via HPLC .
- Template-Directed Oligomerization : Assess stacking interactions with purines using UV-melting curves to measure duplex stability .
Advanced Research Question: How is hydrogen bonding analyzed in the crystal lattice of this compound, and what insights does it provide?
Methodological Answer:
Graph-Set Analysis (Bernstein et al., 1995) is employed to classify hydrogen bonds:
- Descriptors : Identify motifs like (graph set ) and water-mediated rings .
- Thermal Ellipsoid Modeling : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
Software : Use PLATON for symmetry validation and WinGX for visualizing hydrogen-bond networks .
Basic Research Question: What analytical techniques are critical for confirming the monohydrate form versus anhydrous variants?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Detect mass loss (~7.1%) corresponding to water release at 100–120°C .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., peak shifts at 2θ = 12.4° for hydrated vs. 13.1° for anhydrous) .
- Karl Fischer Titration : Quantify water content (theoretical: 14.3% w/w for monohydrate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
